![molecular formula C7H12ClN3 B3042377 3-甲基-5,6,7,8-四氢咪唑并[1,5-a]吡嗪盐酸盐 CAS No. 601515-50-8](/img/structure/B3042377.png)

3-甲基-5,6,7,8-四氢咪唑并[1,5-a]吡嗪盐酸盐

描述

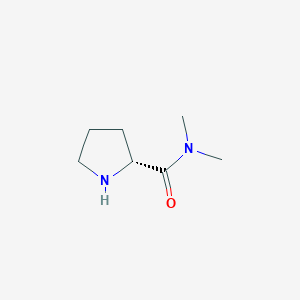

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a chemical compound with the CAS Number: 601515-50-8 . It has a molecular weight of 173.65 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives was accomplished in six steps from commercially available 2-amino pyrimidine . The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 173.65 . Other specific properties such as density, boiling point, and melting point are not directly mentioned in the search results.科学研究应用

合成和化学性质

- 该化合物已通过多种方法合成,例如 Groebke-Blackburn-Bienaymé 多组分反应,该反应提供了高效制备 3-氨基咪唑并[1,2-a]吡嗪的方法,收率和纯度都很高(Baenziger, Durantie, & Mathes, 2017)。

- 另一项研究涉及 7-苄基-5,6,7,8-四氢咪唑并[1,5-a]吡嗪的合成,展示了溶剂和碱对环化反应的影响,优化了反应条件(滕大伟, 2012)。

在药物化学中的应用

- 已经对新型 1-氯-5,6,7,8-四氢咪唑并[1,5-a]吡嗪衍生物作为双重食欲素受体拮抗剂进行了研究,重点是优化效力和脑渗透性,以及它们在大鼠模型中的促睡眠活性(Sifferlen et al., 2013)。

- 另一项研究合成了 2-芳基亚甲基咪唑并[1,2-a]吡嗪-3,6,8(2H,5H,7H)-三酮,探索了它们作为荧光染料的潜力,因为吸收光谱和发射光谱发生了显着变化(Zaitseva et al., 2020)。

化学发光性质

- 合成了一系列 3,7-二氢咪唑并[1,2a]吡嗪-3-酮,用于“伪闪光”化学发光,可能对生物偶联有用(Adamczyk et al., 2003)。

生物活性

- 对 8-甲基-2-取代-3,6-二氢咪唑并[4,5-c]吡唑并[3,4-e]哒嗪化合物的研究显示出抗炎活性,突出了它们的治疗潜力(Tewari, Dubey, & Mishra, 2009)。

- 咪唑并[1,5-a]吡嗪和吡唑并[1,5-c]嘧啶被确定为 AMPAR 的选择性负调节剂,在癫痫保护和作为潜在抗惊厥药方面显示出前景(Savall et al., 2018)。

安全和危害

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

作用机制

Target of Action

The primary target of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is G protein-coupled receptors (GPCRs) . GPCRs, also known as seven-transmembrane receptors, represent the largest family of cell-surface receptors in eukaryotes . They play a crucial role in many biological functions and are the target of a significant number of modern medicinal drugs .

Mode of Action

The compound interacts with its targets, the GPCRs, by inhibiting their function . This inhibition occurs through a mechanism that allows GDP release but prevents GTP entry, thus trapping Gaq in the nucleotide-free, empty pocket conformation .

Biochemical Pathways

The inhibition of GPCRs affects multiple intracellular signaling events. One of the key pathways affected is the cyclic adenosine-3’,5’-monophosphate (cAMP) and the myo-inositol 1-phosphate (IP1) pathway . This leads to a decrease in the production of second messengers like diacylglycerol (DAG) and myo-inositol 1,4,5-trisphosphate (IP3), which in turn affects downstream cellular responses .

Result of Action

The inhibition of GPCRs by 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride can lead to a variety of cellular effects. For instance, it has been suggested that this compound can be used as KRAS G12C inhibitors as antitumor agents . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .

属性

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-6-9-5-7-4-8-2-3-10(6)7;/h5,8H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQRWOHMGHOVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride | |

CAS RN |

165894-23-5 | |

| Record name | Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-3-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165894-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

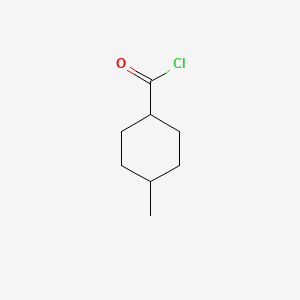

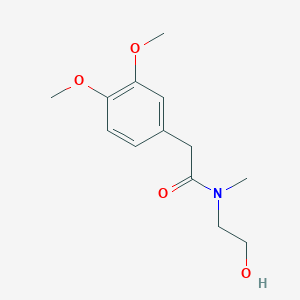

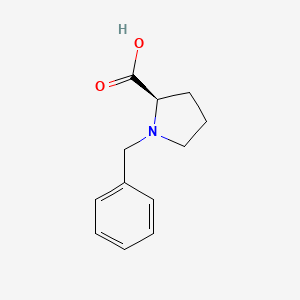

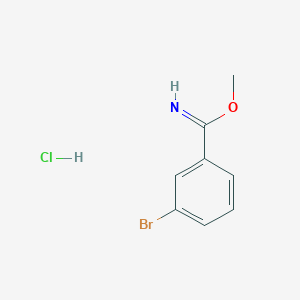

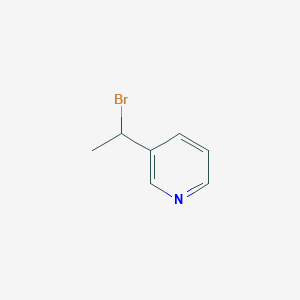

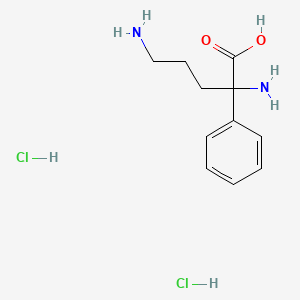

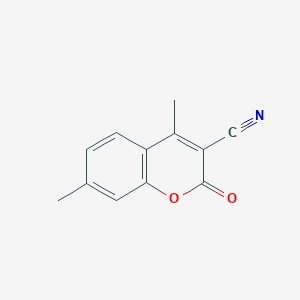

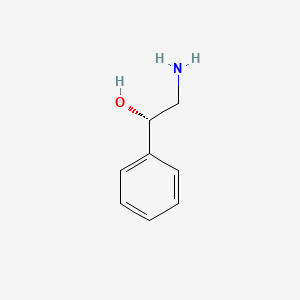

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-4-[difluoro(phenyl)methyl]benzene](/img/structure/B3042295.png)

![5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B3042297.png)